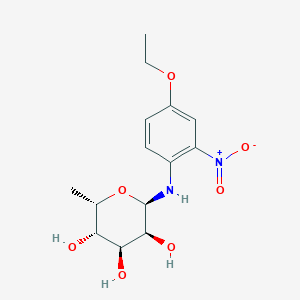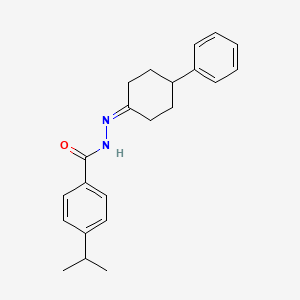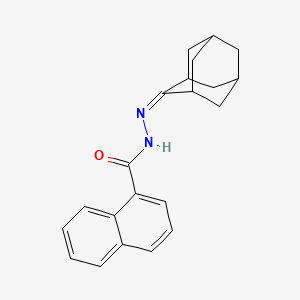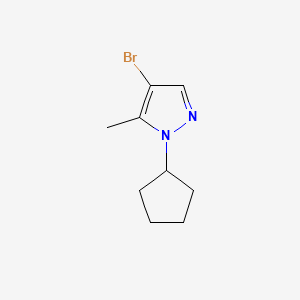
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine is a synthetic organic compound with a molecular formula of C14H20N2O7 This compound is characterized by the presence of a gulopyranosylamine moiety linked to a nitrophenyl group, which is further substituted with an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-deoxy-alpha-L-gulopyranose and 4-ethoxy-2-nitroaniline.
Glycosylation Reaction: The key step involves the glycosylation of 6-deoxy-alpha-L-gulopyranose with 4-ethoxy-2-nitroaniline under controlled conditions. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the glycosidic bond.
Purification: The crude product is purified using chromatographic techniques, such as column chromatography, to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sugar and amine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols, amines, or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 6-deoxy-N-(4-ethoxy-2-aminophenyl)-alpha-L-gulopyranosylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-deoxy-alpha-L-gulopyranose and 4-ethoxy-2-nitroaniline.
科学研究应用
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It may find applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its glycosylamine and nitrophenyl moieties. These interactions may modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- 6-Deoxy-N-(4-ethoxy-2-nitrophenyl)-beta-L-mannopyranosylamine
- 6-Deoxy-N-(4-ethoxy-2-nitrophenyl)-beta-L-talopyranosylamine
- 6-Deoxy-N-(4-ethoxy-2-nitrophenyl)-beta-L-galactopyranosylamine
Uniqueness
6-deoxy-N-(4-ethoxy-2-nitrophenyl)-alpha-L-gulopyranosylamine is unique due to its specific stereochemistry and the presence of the alpha-L-gulopyranosylamine moiety This structural feature distinguishes it from other similar compounds, which may have different stereochemistry or sugar moieties
属性
分子式 |
C14H20N2O7 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S,6S)-2-(4-ethoxy-2-nitroanilino)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C14H20N2O7/c1-3-22-8-4-5-9(10(6-8)16(20)21)15-14-13(19)12(18)11(17)7(2)23-14/h4-7,11-15,17-19H,3H2,1-2H3/t7-,11+,12-,13-,14+/m0/s1 |
InChI 键 |
JZIXSJLUBHNHOB-ZDMXAGDWSA-N |
手性 SMILES |
CCOC1=CC(=C(C=C1)N[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)C)O)O)O)[N+](=O)[O-] |
规范 SMILES |
CCOC1=CC(=C(C=C1)NC2C(C(C(C(O2)C)O)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12465337.png)

![2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12465344.png)
![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B12465350.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465356.png)
![N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
![N-(2,5-dimethylphenyl)-4-{2-[(2-nitrophenyl)sulfonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12465368.png)
![N'-[(3E)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B12465371.png)

![1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium](/img/structure/B12465381.png)
![2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B12465386.png)
